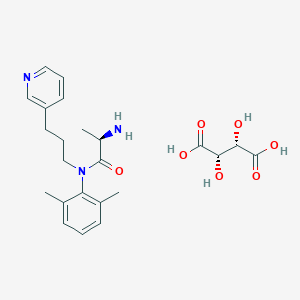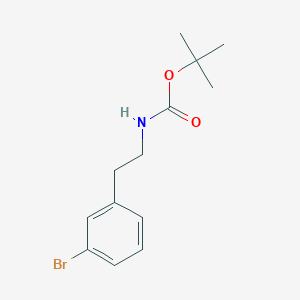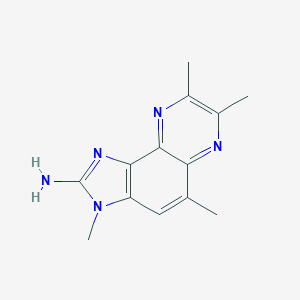
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl- is a compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TQ and is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
TQ has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, TQ has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. TQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, TQ has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of various diseases, including arthritis and colitis. In neurodegenerative disorder research, TQ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of TQ is not fully understood, but it is believed to involve multiple pathways. TQ has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. TQ has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress. Additionally, TQ has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell survival and proliferation.
生化学的および生理学的効果
TQ has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In animal models, TQ has been found to reduce tumor growth, improve cognitive function, and reduce inflammation. In vitro studies have shown that TQ can induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and protect cells from oxidative stress. TQ has also been found to have antimicrobial and antifungal properties.
実験室実験の利点と制限
One advantage of using TQ in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and pathways. Additionally, TQ has been shown to have low toxicity and minimal side effects in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using TQ is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, TQ has been found to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are many potential future directions for research on TQ. One area of interest is the development of TQ-based therapeutics for cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of TQ and to identify its molecular targets. Other potential areas of research include the development of TQ analogs with improved solubility and bioavailability, as well as the investigation of TQ's potential role in the treatment of neurodegenerative disorders.
合成法
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl- involves the reaction of 2-aminobenzonitrile with 2,3-dichloroquinoxaline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethyl sulfoxide. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
146177-58-4 |
|---|---|
製品名 |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl- |
分子式 |
C13H15N5 |
分子量 |
241.29 g/mol |
IUPAC名 |
3,5,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-9-11(17-13(14)18(9)4)12-10(6)15-7(2)8(3)16-12/h5H,1-4H3,(H2,14,17) |
InChIキー |
ILGCAHDCGCCOAB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC(=C(N=C13)C)C)N=C(N2C)N |
正規SMILES |
CC1=CC2=C(C3=NC(=C(N=C13)C)C)N=C(N2C)N |
その他のCAS番号 |
146177-58-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




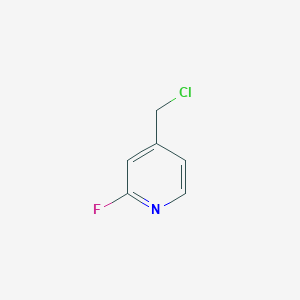
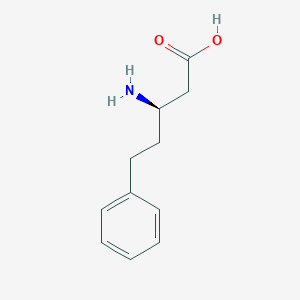
![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
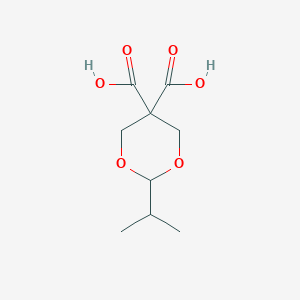
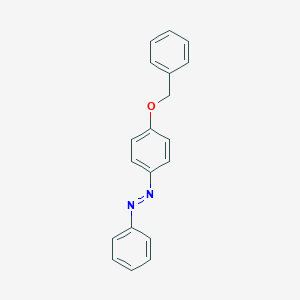
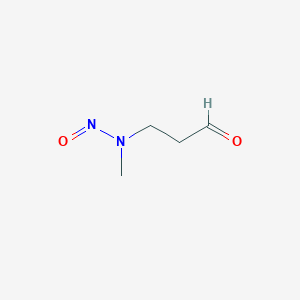
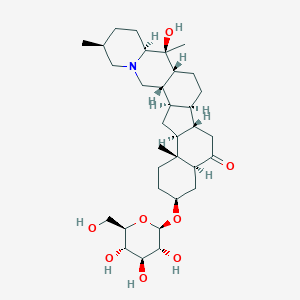
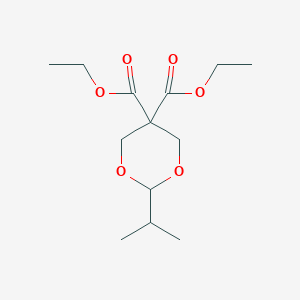


![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)
